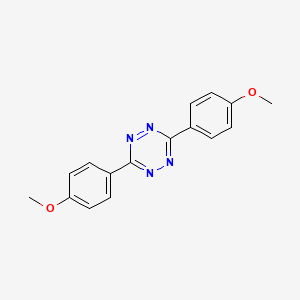

3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-21-13-7-3-11(4-8-13)15-17-19-16(20-18-15)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSDQCKTVPWTLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(N=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296757 | |

| Record name | 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14141-66-3 | |

| Record name | NSC111299 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine: Structural Profiling, IEDDA Kinetics, and Synthesis

Executive Summary

In the expanding toolkit of bioorthogonal chemistry and materials science, 1,2,4,5-tetrazines serve as premier dienes for the Inverse Electron-Demand Diels-Alder (IEDDA) reaction. While highly electron-deficient tetrazines are celebrated for their ultrafast reaction kinetics, they often suffer from hydrolytic instability in complex biological media. 3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine (DAT) represents a critical structural counterpoint. By incorporating electron-donating methoxy (-OCH₃) substituents, this symmetrical tetrazine sacrifices raw kinetic speed for enhanced physiological stability and unique photophysical properties[1][2].

This technical guide provides a rigorous analysis of DAT's photophysics, the frontier molecular orbital (FMO) causality behind its reactivity, and a self-validating protocol for its synthesis.

Structural Architecture and Photophysical Anomalies

DAT is a symmetrical aromatic heterocycle characterized by a central electron-deficient 1,2,4,5-tetrazine ring flanked by two electron-rich para-methoxyphenyl groups. This push-pull dynamic dramatically influences its electronic transitions.

Typically, tetrazines exhibit a characteristic pink-to-red hue due to a low-energy, symmetry-forbidden

Quantitative Photophysical Profile

The following table summarizes the key photophysical parameters of DAT, critical for researchers designing fluorogenic probes or tracking agents:

| Property | Value / Characteristic | Mechanistic Origin |

| Low-Energy Absorption ( | 500 – 550 nm | |

| High-Energy Absorption ( | 290 – 330 nm | |

| S₁ Fluorescence Quantum Yield ( | Highly quenched weak emission from the S₁ state[3]. | |

| Internal Conversion Rate (S₅ | ~20 ps | Unusually slow relaxation pathway enabling anomalous Sn emission[3]. |

Chemical Reactivity: FMO Theory and IEDDA Kinetics

The IEDDA reaction between a tetrazine and a strained dienophile (e.g., trans-cyclooctene or norbornene) is governed by Frontier Molecular Orbital (FMO) theory. Specifically, the reaction rate is inversely proportional to the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile [1].

The Methoxy Penalty

In DAT, the para-methoxy groups act as strong Electron-Donating Groups (EDGs) via resonance (+R effect). This electron donation into the tetrazine core significantly raises the energy of the LUMO [1].

-

Causality: A higher LUMO energy widens the LUMO(diene) - HOMO(dienophile) gap. This increases the activation energy (

) of the cycloaddition transition state, resulting in slower reaction kinetics compared to tetrazines bearing Electron-Withdrawing Groups (EWGs) like pyridyl or carboxylate moieties[1]. -

Strategic Advantage: The elevated LUMO renders the tetrazine core less susceptible to nucleophilic attack by water or biological thiols (e.g., glutathione). Consequently, DAT derivatives are highly stable in complex biological media, making them ideal for long-term nanoparticle functionalization or sustained in vivo imaging where premature degradation would cause off-target background noise[2].

IEDDA reaction pathway of DAT with a strained dienophile.

Validated Synthesis Protocol

The synthesis of symmetrical 3,6-diaryl-1,2,4,5-tetrazines relies on the metal-catalyzed condensation of aromatic nitriles with hydrazine, followed by controlled oxidation. The following protocol is designed as a self-validating system, ensuring high yield and purity.

Reagents Required

-

4-Methoxybenzonitrile (Precursor)

-

Hydrazine hydrate (64% in water) (Nucleophile/Nitrogen source)

-

Zinc triflate, Zn(OTf)₂ (Lewis acid catalyst)

-

Sodium nitrite, NaNO₂ (Oxidant)

-

Glacial acetic acid (Solvent/Acid source)

Step-by-Step Methodology

Step 1: Lewis Acid-Catalyzed Condensation

-

Charge a round-bottom flask with 4-methoxybenzonitrile (10 mmol) and Zn(OTf)₂ (0.5 mmol, 5 mol%).

-

Causality: Zn(OTf)₂ acts as a potent Lewis acid, coordinating to the nitrile nitrogen. This enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by the sterically hindered hydrazine.

-

Add hydrazine hydrate (50 mmol, 5 equivalents) cautiously.

-

Reflux the mixture at 90°C for 18 hours under an inert argon atmosphere. The solution will transition to a deep orange/red suspension, indicating the successful formation of the 1,4-dihydrotetrazine intermediate.

Step 2: Isolation of the Intermediate

-

Cool the reaction mixture to room temperature and dilute with cold water (50 mL).

-

Filter the precipitated 1,4-dihydrotetrazine intermediate via vacuum filtration and wash sequentially with cold water and cold ethanol to remove unreacted hydrazine and trace metal catalyst.

Step 3: Controlled Oxidation

-

Suspend the crude 1,4-dihydrotetrazine in glacial acetic acid (20 mL) and cool to 0°C in an ice bath.

-

Prepare a solution of NaNO₂ (15 mmol, 1.5 eq) in minimal water. Add this dropwise to the suspension over 15 minutes.

-

Causality: In acidic media, NaNO₂ generates nitrous acid (HNO₂), which subsequently forms the nitrosonium ion (NO⁺). NO⁺ acts as a mild, highly selective oxidant. It abstracts electrons to aromatize the dihydrotetrazine ring into the fully conjugated 1,2,4,5-tetrazine without over-oxidizing the electron-rich methoxy-phenyl rings.

-

The reaction is self-indicating: the suspension will rapidly turn a vibrant, characteristic pink/magenta color.

Step 4: Purification

-

Extract the mixture with Dichloromethane (DCM, 3 x 30 mL).

-

Wash the combined organic layers with saturated NaHCO₃ (to neutralize acetic acid) and brine, then dry over anhydrous MgSO₄.

-

Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield DAT as bright pink crystals.

Synthesis workflow of 3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine from 4-methoxybenzonitrile.

References

-

[3] Excited state dynamics of 3,6-diaryl-1,2,4,5-tetrazines. Experimental and theoretical studies. ResearchGate.

-

[1] Inverse electron demand Diels–Alder reactions in chemical biology. RSC Publishing.

-

[2] Switchable Nanoparticle Systems Enabled by Bioorthogonal Inverse Electron-Demand Diels-Alder Reactions. Universität Regensburg.

Sources

An In-depth Technical Guide to 3,6-di(p-anisyl)-1,2,4,5-tetrazine for Advanced Bioorthogonal Applications

Preamble: The Strategic Role of Electron-Tuned Tetrazines in Modern Drug Development

In the landscape of chemical biology and precision medicine, the ability to perform specific chemical transformations within a living system—a field known as bioorthogonal chemistry—has become paramount. Among the arsenal of bioorthogonal tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and a strained dienophile (such as a trans-cyclooctene or cyclooctyne) stands out for its exceptionally rapid kinetics and high specificity.[1][2] This reaction's utility in pretargeted drug delivery, in vivo imaging, and diagnostics is transforming how we approach therapeutic intervention.[1][3]

The power of the tetrazine ligation lies in its tunability. The reaction rate can be finely controlled by modifying the electronic properties of the tetrazine core.[4] While electron-withdrawing groups accelerate the reaction for applications requiring near-instantaneous conjugation, tetrazines bearing electron-donating groups offer a more deliberate, controlled reactivity. This guide focuses on a key example of the latter: 3,6-di(p-anisyl)-1,2,4,5-tetrazine , also known as 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine . The two electron-donating methoxy groups on the phenyl rings moderate the tetrazine's reactivity, making it an invaluable tool for staged labeling experiments and applications where prolonged stability in a biological milieu is as critical as the eventual reaction.[4]

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing foundational knowledge, field-proven protocols, and expert insights into the synthesis, properties, and strategic application of this versatile molecule.

Core Compound Identification and Physicochemical Profile

Nomenclature and Structure

-

Systematic Name: 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine

-

Common Name: 3,6-di(p-anisyl)-1,2,4,5-tetrazine

-

Molecular Formula: C₁₆H₁₄N₄O₂

-

Molecular Weight: 294.31 g/mol

-

CAS Number: A specific CAS registry number for this compound is not consistently cited in major public databases. Researchers should rely on structural characterization data (NMR, HRMS) for definitive identification. For comparison, the closely related 3,6-diphenyl-1,2,4,5-tetrazine has the CAS number 6830-78-0.[5]

The structure consists of a central, electron-deficient 1,2,4,5-tetrazine ring symmetrically substituted at the 3- and 6-positions with p-anisyl (4-methoxyphenyl) groups.

Caption: Structure of 3,6-di(p-anisyl)-1,2,4,5-tetrazine.

Physicochemical Properties

| Property | Value / Description |

| Appearance | Typically a red or magenta crystalline solid, characteristic of diaryl-s-tetrazines.[5] |

| Solubility | Soluble in many organic solvents (e.g., Dichloromethane, Chloroform, Acetonitrile, Methanol). Poorly soluble in water. |

| Stability | Generally stable under ambient conditions. As with most tetrazines, it should be protected from prolonged light exposure. The electron-donating methoxy groups enhance its stability against nucleophilic attack compared to more electron-deficient tetrazines. |

| Spectroscopy | Exhibits a characteristic visible absorption band responsible for its color. The disappearance of this color upon reaction serves as a convenient visual and spectrophotometric indicator of reaction progress.[4] |

Synthesis Methodology: A Self-Validating Protocol

The most reliable and common method for synthesizing symmetric 3,6-diaryl-1,2,4,5-tetrazines is a two-step, one-pot process starting from the corresponding aryl nitrile.[4] This protocol has been adapted for the synthesis of the title compound from p-anisonitrile.

Expertise Insight: The causality behind this method's success lies in the nucleophilicity of hydrazine and the subsequent ease of oxidation. The initial reaction forms a dihydrotetrazine intermediate, which is not aromatic and is readily oxidized. The choice of a mild oxidant like sodium nitrite in an acidic medium is critical to avoid degradation of the desired aromatic tetrazine product.

Caption: General workflow for the synthesis of the target tetrazine.

Detailed Experimental Protocol

Materials:

-

4-methoxybenzonitrile (p-anisonitrile)

-

Hydrazine hydrate (≥98%)

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Ethanol (for recrystallization)

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Step 1: Dihydrotetrazine Formation

-

In a round-bottom flask equipped with a reflux condenser, combine 4-methoxybenzonitrile (10.0 g, 75.1 mmol) and hydrazine hydrate (20 mL).

-

Causality: Hydrazine acts as both the nitrogen source for the ring and the nucleophile attacking the nitrile carbon. The excess hydrazine serves as the solvent and drives the reaction forward.

-

Heat the mixture to 100°C with vigorous stirring for 48-72 hours. The reaction mixture will typically turn into a thick orange or yellow slurry.

-

Cool the reaction to room temperature. Add 100 mL of water to the flask and break up the solid.

-

Collect the yellow solid by vacuum filtration, wash thoroughly with water (3 x 50 mL), and air dry. This crude solid is the 3,6-di(p-anisyl)-1,4-dihydro-1,2,4,5-tetrazine intermediate. It can be used in the next step without further purification.

-

-

Step 2: Oxidation to Tetrazine

-

Suspend the crude dihydrotetrazine intermediate in glacial acetic acid (100 mL) in a large flask and cool the mixture to 0°C in an ice bath.

-

Causality: The acidic medium facilitates the oxidation process. Low temperature is crucial to control the exothermic reaction with sodium nitrite and prevent side reactions.

-

Add sodium nitrite (NaNO₂) in small portions over 30 minutes with vigorous stirring. Vigorous gas evolution (N₂) will be observed, and the solution will turn a deep red/magenta color.

-

Self-Validation: The color change from yellow/orange to deep red is a primary indicator of successful oxidation to the aromatic tetrazine.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into a large beaker containing 500 mL of ice-water.

-

Collect the resulting red precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

-

Step 3: Purification and Characterization

-

The crude red solid can be purified by recrystallization from hot ethanol or by column chromatography (silica gel, e.g., 20-40% DCM in hexanes).

-

Trustworthiness: Purity should be confirmed by analytical techniques.

-

¹H NMR: Expect characteristic peaks for the methoxy group (singlet, ~3.8-3.9 ppm) and the aromatic protons on the anisyl rings (two doublets, ~7.0-8.0 ppm).

-

¹³C NMR: Expect signals for the tetrazine carbon (~165 ppm), methoxy carbon (~55 ppm), and aromatic carbons.

-

HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass corresponding to the molecular formula C₁₆H₁₄N₄O₂.

-

Melting Point: Determine the melting point of the purified solid.

-

-

Reactivity Profile and Kinetic Insights

The IEDDA reaction is the cornerstone of tetrazine utility. The reaction proceeds via a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and an electron-rich or strained dienophile, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂).[6]

Caption: The IEDDA reaction mechanism of a tetrazine with a dienophile.

The Impact of Electron-Donating Substituents

The p-methoxy groups on the phenyl rings are electron-donating through resonance. This increases the electron density of the tetrazine ring system.

-

Mechanistic Implication: In an inverse-electron-demand reaction, the key orbital interaction is between the dienophile's Highest Occupied Molecular Orbital (HOMO) and the diene's (tetrazine's) Lowest Unoccupied Molecular Orbital (LUMO). Electron-donating groups raise the energy of the tetrazine's LUMO. This increases the HOMO-LUMO energy gap, leading to a slower reaction rate compared to unsubstituted or electron-withdrawn tetrazines.[4]

Quantitative Kinetic Data

The reaction rate is quantified by the second-order rate constant (k₂). While comprehensive data for 3,6-di(p-anisyl)-1,2,4,5-tetrazine with all dienophiles is not available, key studies provide excellent benchmarks.

| Dienophile | Tetrazine Substituent | Solvent | k₂ (M⁻¹s⁻¹) | Reference |

| Bicyclononyne (BCN) | 3,6-di(p-anisyl) | Methanol | 1.4 | [4] |

| BCN | 3,6-di(p-anisyl) | Acetonitrile | 0.16 | [4] |

| BCN | 3,6-diphenyl | Methanol | 3.6 | [4] |

| trans-Cyclooctene (TCO) | 3,6-diphenyl | Water | ~2,860,000 | [7] |

Expertise & Experience: The data clearly illustrates the electronic effect. The diphenyl tetrazine is over twice as reactive as the di(p-anisyl) derivative with BCN. More importantly, it highlights the strategic choice available to researchers. While the reaction with TCO would still be very fast (likely in the range of 10³-10⁴ M⁻¹s⁻¹), it is significantly slower than the fastest tetrazines (which can exceed 10⁶ M⁻¹s⁻¹).[7] This "dialed-down" reactivity is not a disadvantage; it is a feature, enabling experiments where a longer circulation time or greater stability of the tetrazine probe is required before the conjugation event.

Applications in Drug Development and Research

The unique kinetic profile of 3,6-di(p-anisyl)-1,2,4,5-tetrazine makes it suitable for specific, advanced bioorthogonal applications.

Pretargeted Imaging and Theranostics

In this strategy, a slow-clearing targeting vector (e.g., an antibody) modified with a dienophile is administered first. After it has accumulated at the target site (e.g., a tumor) and cleared from circulation, a fast-clearing, tetrazine-linked imaging agent (e.g., radionuclide) or therapeutic payload is administered.

-

Role of 3,6-di(p-anisyl)-1,2,4,5-tetrazine: Its enhanced stability and moderate reactivity are ideal for this application. A more reactive tetrazine might be cleared or react with off-target biological components before reaching the intended site. This tetrazine provides a larger therapeutic window, ensuring it remains intact during circulation to efficiently react at the pre-targeted location.

Caption: Workflow for a pretargeted imaging experiment.

Fluorogenic Probes and No-Wash Cell Imaging

Tetrazines are effective fluorescence quenchers. A probe can be designed where a fluorophore is linked to the tetrazine, rendering it "dark". Upon IEDDA reaction, the tetrazine is consumed, its quenching ability is eliminated, and the fluorophore's signal is restored ("turned on").[7]

-

Role of 3,6-di(p-anisyl)-1,2,4,5-tetrazine: This allows for the development of fluorogenic probes with varying activation kinetics, suitable for tracking slower biological processes without the need for wash steps to remove unreacted, fluorescent background probes.

References

-

Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research.[Link]

-

Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry (RSC Publishing).[Link]

-

3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Organic & Biomolecular Chemistry.[Link]

-

Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation. Theranostics.[Link]

-

(PDF) Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. ResearchGate.[Link]

-

and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Semantic Scholar.[Link]

-

1,2,4,5-Tetrazine, 3,6-bis(4-methylphenyl)- | C16H14N4. PubChem.[Link]

-

Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI.[Link]

-

Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Jordan Journal of Chemistry.[Link]

- Functionalized 1,2,4,5-tetrazine compounds for use in bioorthogonal coupling reactions.

-

Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Collection of Czechoslovak Chemical Communications.[Link]

-

Synthesis and characterization of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide. ResearchGate.[Link]

-

Novel 3,6-unsymmetrically disubstituted-1,2,4,5-tetrazines: S-induced one-pot synthesis, properties and theoretical study. RSC Publishing.[Link]

Sources

- 1. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. WO2014065860A1 - Functionalized 1,2,4,5-tetrazine compounds for use in bioorthogonal coupling reactions - Google Patents [patents.google.com]

- 7. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]

Engineering Electron-Rich Symmetric Tetrazine Derivatives: Synthesis, Mechanistic Causality, and Advanced Applications

Executive Summary & Rationale

In the landscape of bioorthogonal chemistry and advanced materials science, 1,2,4,5-tetrazines are predominantly engineered to be highly electron-deficient. This deficiency minimizes the Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby accelerating Inverse Electron-Demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles such as trans-cyclooctene (TCO) .

However, a highly specialized niche exists for electron-rich symmetric tetrazines . By functionalizing the 3- and 6-positions with electron-donating groups (EDGs) such as amines, alkoxides, or specific alkyls, researchers can intentionally decelerate IEDDA kinetics, induce massive cathodic shifts in redox potentials, and create ultra-stable molecular scaffolds. These symmetric derivatives are critical for developing robust electrochemical sensors, high-energy-density materials (HEDMs), and stimulus-responsive prodrugs where premature degradation must be strictly avoided . This whitepaper provides an authoritative guide on the mechanistic logic, synthetic workflows, and self-validating protocols for producing these unique chemical architectures.

Frontier Molecular Orbital (FMO) Dynamics & Causality

To synthesize and utilize electron-rich tetrazines effectively, one must understand the causality between substituent electronics and the tetrazine core's stability.

The tetrazine ring is inherently the most electron-poor aromatic system among classical C/H/N heterocycles. When an electron-donating group (e.g.,

-

HOMO Elevation: This orbital mixing raises the Highest Occupied Molecular Orbital (HOMO), shifting the molecule's photophysical properties (often observed as a color shift from the characteristic red/pink of deficient tetrazines to yellow/orange).

-

LUMO Elevation (Cathodic Shift): The LUMO is concurrently raised. This manifests electrochemically as a pronounced cathodic shift, meaning the tetrazine becomes significantly harder to reduce .

-

Reactivity Inversion: Because the LUMO is raised, the energy gap between the tetrazine's LUMO and an electron-rich dienophile's HOMO widens, drastically slowing down traditional IEDDA reactions. Instead, these molecules exhibit orthogonal reactivity, favoring normal electron-demand cycloadditions or acting as highly stable structural nodes.

Logical flow of how electron-donating groups alter tetrazine molecular orbitals and reactivity.

Strategic Synthetic Workflows for Symmetric Tetrazines

Synthesizing symmetric tetrazines bypasses the notoriously low-yielding separation issues associated with asymmetric tetrazine synthesis. Two primary strategic pathways are utilized:

Pathway A: De Novo Ring Construction

This involves the condensation of highly nitrogenous precursors (like guanidine hydrochloride or thiocarbohydrazide) with hydrazine to form a symmetric dihydro-1,2,4,5-tetrazine intermediate. This intermediate exists as a tautomeric mixture and must be oxidized (typically using

Pathway B: Nucleophilic Aromatic Substitution ( )

This is the preferred method for introducing strong electron-donating groups (like amines). The process begins with a readily available, highly electrophilic symmetric precursor, such as 3,6-dichloro-1,2,4,5-tetrazine or 3,6-bis(methylthio)-1,2,4,5-tetrazine. Nucleophiles easily displace these leaving groups.

Step-by-step synthetic workflow for generating electron-rich symmetric 1,2,4,5-tetrazines.

Self-Validating Experimental Protocol: Synthesis

The following protocol details the synthesis of 3,6-bis(dimethylamino)-1,2,4,5-tetrazine via stepwise

Objective: To synthesize a symmetrically substituted electron-rich tetrazine, demonstrating the kinetic deceleration of

Materials:

-

3,6-bis(methylthio)-1,2,4,5-tetrazine (Precursor)

-

Dimethylamine (2.0 M solution in THF)

-

Anhydrous Ethanol (Solvent)

Step 1: Primary Substitution (Kinetic Control)

-

Action: Dissolve 1.0 equivalent of 3,6-bis(methylthio)-1,2,4,5-tetrazine in anhydrous ethanol in a round-bottom flask. Cool the mixture to 0 °C using an ice bath. Dropwise add 1.1 equivalents of dimethylamine.

-

Causality: The starting tetrazine is highly electron-deficient. The first

is rapid and exothermic. Cooling is mandatory to prevent over-reaction or degradation. The displacement of the first thiomethyl group yields methanethiol (a volatile leaving group).

Step 2: Secondary Substitution (Thermodynamic Forcing)

-

Action: Add an additional 3.0 to 4.0 equivalents of dimethylamine to the mixture. Attach a reflux condenser and heat the reaction to 65 °C for 12 to 16 hours.

-

Causality: The intermediate formed in Step 1, 3-(dimethylamino)-6-(methylthio)-1,2,4,5-tetrazine, now features strong resonance donation from the newly attached amine's nitrogen lone pair into the tetrazine

-system. This drastically raises the LUMO, neutralizing the core's electrophilicity. Therefore, the second

Step 3: Validation & Purification

-

Action: Monitor the reaction via Thin Layer Chromatography (TLC).

-

Self-Validation: The starting material is typically a vibrant, deep red. As the electron-rich symmetric product forms, the solution will undergo a stark colorimetric shift to a distinct orange/yellow hue. This visual shift is direct proof of the altered HOMO-LUMO gap.

-

Purification: Concentrate the mixture under reduced pressure and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to isolate the stable, symmetric product.

Quantitative Profiling & Comparative Data

To guide experimental design, it is crucial to benchmark electron-rich symmetric tetrazines against their electron-deficient counterparts. The table below summarizes the profound impact that symmetric electron-donating substituents have on molecular properties.

| Tetrazine Derivative | Substituent Nature | HOMO Level (eV) | LUMO Level (eV) | Redox Potential ( | IEDDA Kinetics ( |

| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | Strongly Electron-Deficient | -6.8 | -3.2 | ~ -0.4 V | > |

| 3,6-Diphenyl-1,2,4,5-tetrazine | Neutral / Mildly Deficient | -6.2 | -2.8 | ~ -0.8 V | ~ |

| 3,6-Bis(dimethylamino)-1,2,4,5-tetrazine | Strongly Electron-Rich | -5.5 | -1.9 | < -1.5 V (Cathodic Shift) | < 1.0 (Highly Stable) |

*Note: HOMO/LUMO levels are representative theoretical approximations illustrating the FMO shift trends based on established literature metrics.

The data clearly illustrates that while electron-deficient tetrazines are optimal for rapid bioconjugation, electron-rich symmetric tetrazines are the superior choice when extreme electrochemical stability and resistance to spontaneous reduction are required.

References

-

Inverse electron demand Diels–Alder reactions in chemical biology Chemical Society Reviews (RSC Publishing) URL:[Link]

-

Synthesis and Electrochemical Behavior of Electron-Rich s-Tetrazine and Triazolo-tetrazine Nitrate Esters Chemistry - A European Journal (OSTI.GOV / NIH) URL: [Link]

-

s-Tetrazines as Building Blocks for New Functional Molecules and Molecular Materials Chemical Reviews (ACS Publications) URL:[Link]

-

Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) Molecules (MDPI) URL:[Link]

3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine molecular weight and formula

An In-depth Technical Guide to 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine: Properties, Synthesis, and Bioorthogonal Applications

Abstract

This technical guide provides a comprehensive overview of 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine, a key reagent in the field of bioorthogonal chemistry. We will explore its core molecular properties, detail its synthesis and characterization, and delve into its mechanism of action in the inverse-electron-demand Diels-Alder (IEDDA) reaction. Particular focus is placed on the influence of its electron-donating methoxy substituents on reaction kinetics. Furthermore, this guide presents practical applications in drug development and biomedical research, including protocols for pretargeted live-cell imaging and concepts for prodrug activation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of this versatile molecule.

Core Molecular Profile

3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine is a symmetrical aromatic compound featuring a central six-membered ring with four nitrogen atoms. This electron-deficient tetrazine core is substituted at the 3 and 6 positions with 4-methoxyphenyl groups. The methoxy (-OCH₃) substituents are electron-donating, which significantly influences the molecule's reactivity and kinetic profile in bioorthogonal reactions.[1]

| Property | Value |

| Molecular Formula | C₁₆H₁₄N₄O₂ |

| Molecular Weight | 294.31 g/mol |

| IUPAC Name | 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine |

| Appearance | Typically a vibrant red or magenta solid |

The Principle of Bioorthogonal Reactivity: IEDDA Cycloaddition

The primary utility of tetrazines in biomedical research stems from their participation in extremely rapid and selective inverse-electron-demand Diels-Alder (IEDDA) reactions.[2][3] This type of "click chemistry" allows for the covalent ligation of two molecules in a complex biological environment without interfering with native biochemical processes.[2][4]

The reaction involves the electron-deficient tetrazine (the diene) reacting with an electron-rich "dienophile," typically a strained alkene or alkyne such as a trans-cyclooctene (TCO) or norbornene.[1] The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.[2]

The kinetics of this reaction are highly tunable based on the electronic properties of the substituents on the tetrazine ring.[1][3] Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups, such as the methoxy groups in 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine, tend to decrease the reaction rate compared to unsubstituted or electron-poor tetrazines.[1] This tunability is a critical feature, allowing scientists to design sequential labeling experiments by selecting tetrazines with different reaction rates.[3]

Caption: General mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Synthesis and Characterization

Synthetic Approach: Causality and Rationale

The synthesis of symmetric 3,6-disubstituted-1,2,4,5-tetrazines is commonly achieved through a one-pot condensation reaction starting from the corresponding nitrile and hydrazine.[1] This method is favored for its operational simplicity and use of commercially available starting materials. The reaction proceeds via the formation of a dihydrotetrazine intermediate, which is subsequently oxidized to yield the final aromatic tetrazine product.

Caption: Workflow for the synthesis of 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine.

Experimental Protocol: Synthesis

This protocol is a representative methodology based on general procedures for tetrazine synthesis.[1][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxybenzonitrile (2 equivalents) and hydrazine hydrate (3-4 equivalents) in a suitable solvent such as ethanol.

-

Condensation: Add a catalyst, such as elemental sulfur or a nickel salt (e.g., NiCl₂·6H₂O), to the mixture. Heat the reaction to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Intermediate Formation: Upon completion, cool the reaction mixture to room temperature. The dihydrotetrazine intermediate may precipitate and can be collected by filtration.

-

Oxidation: Re-dissolve the crude intermediate in a solvent like acetic acid or dichloromethane. Cool the solution in an ice bath (0 °C).

-

Oxidant Addition: Slowly add an oxidizing agent, such as a saturated aqueous solution of sodium nitrite (NaNO₂), dropwise to the solution. Vigorous bubbling (N₂ evolution) will be observed. Alternatively, air can be bubbled through the solution over an extended period.

-

Work-up and Purification: Once the oxidation is complete (indicated by a persistent deep red/magenta color), dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine.

Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed:

-

¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure, showing the characteristic aromatic protons of the phenyl rings and the methoxy group protons. The symmetry of the molecule results in a simplified spectrum.

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound (Expected [M+H]⁺ ≈ 295.12 m/z).

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.

-

UV-Vis Spectroscopy: Measures the characteristic absorbance maxima of the tetrazine chromophore.

Kinetic Profile and Performance Data

The reaction rate of 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine is highly dependent on the reaction partner and the solvent system used.[1] The electron-donating nature of the methoxy groups results in moderate reaction rates, making it suitable for applications where extremely fast kinetics are not required or could be detrimental.

The following table presents second-order rate constants for the reaction with bicyclo[6.1.0]nonyne (BCN), a common strained alkyne dienophile.[1]

| Dienophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| BCN | Methanol (MeOH) | 1.4 |

| BCN | Acetonitrile | 0.16 |

Insight: The significant difference in reaction rates between methanol and acetonitrile highlights the importance of solvent choice in experimental design.[1] The protic nature of methanol appears to accelerate the cycloaddition in this case, a critical consideration for optimizing labeling efficiency in different experimental setups.

Applications in Drug Development and Research

The unique properties of tetrazines make them powerful tools for targeted therapies and advanced imaging.[4][6]

Use Case: Pretargeted Live Cell Imaging

Pretargeting is a multi-step strategy used to improve the signal-to-noise ratio in molecular imaging.[2] First, a biomolecule, such as a monoclonal antibody conjugated to a dienophile (e.g., TCO), is administered. This conjugate circulates and binds specifically to its target on the cell surface. After unbound conjugate is cleared from circulation, a second, small-molecule tetrazine attached to a reporter (e.g., a fluorophore) is administered. The tetrazine rapidly and specifically reacts with the dienophile at the target site, concentrating the imaging signal precisely where it is needed.[2]

Caption: Workflow for a pretargeted live-cell imaging experiment.

Conceptual Protocol: Antibody-Targeted Cell Labeling

-

Conjugation: Prepare an antibody-dienophile conjugate by reacting a monoclonal antibody specific to a cell-surface antigen with an NHS-ester-functionalized TCO. Purify the conjugate via size exclusion chromatography.

-

Cell Culture: Plate target cells (e.g., Her2-positive breast cancer cells) in a suitable imaging dish (e.g., glass-bottom 96-well plate).

-

Pretargeting: Incubate the cells with the antibody-TCO conjugate (e.g., 10 µg/mL in media) for 1 hour at 37 °C.

-

Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound antibody conjugate.

-

Labeling: Add a solution of 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine conjugated to a fluorophore (e.g., 5 µM in media) to the cells and incubate for 15-30 minutes at 37 °C.

-

Final Wash: Wash the cells twice with PBS to remove unreacted tetrazine-fluorophore.

-

Imaging: Image the cells using fluorescence microscopy with the appropriate excitation and emission filters for the chosen fluorophore. A control experiment using cells not treated with the antibody-TCO conjugate should be performed to validate labeling specificity.

Use Case: Bioorthogonal Prodrug Activation

This molecule can also be integrated into prodrug activation strategies.[6] A drug can be chemically caged with a TCO-containing linker, rendering it inactive. This prodrug can be administered systemically. Subsequently, a tetrazine can be delivered to a specific tissue or tumor site (e.g., via targeted nanoparticles). The ensuing IEDDA reaction cleaves the TCO linker, releasing the active drug with high spatiotemporal control, thereby minimizing off-target toxicity.[6]

Conclusion

3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine is a valuable and versatile reagent in the bioorthogonal chemistry toolkit. Its well-defined molecular structure, accessible synthesis, and tunable, solvent-dependent reactivity make it a subject of significant interest. The electron-donating methoxy groups provide a moderate kinetic profile that is advantageous for a variety of applications, from staged labeling experiments to pretargeted imaging and controlled drug release. As the demand for more precise and non-invasive biological tools grows, the strategic application of well-characterized tetrazines like this one will continue to be a cornerstone of innovation in drug development and chemical biology.

References

-

Wang, D., Chen, W., Zheng, Y., Dai, C., Wang, K., Ke, B., & Wang, B. (2014). 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications. Organic & Biomolecular Chemistry, 12(23), 3964–3969. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,4,5-Tetrazine, 3,6-bis(4-methylphenyl)-. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and properties of 3, 6-Dihydrazine-1, 2, 4, 5-tetrazine and its energetic salts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2,4,5-Tetrazine, 3,6-diphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Popławski, J., & Sokołowski, K. (2025). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Molecules, 30(2), 487. Retrieved from [Link]

-

Talawar, M. B., Sivabalan, R., Anniyappan, M., Muthurajan, H., & Asthana, S. N. (2009). Synthesis and characterization of 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine (BTATz): novel high-nitrogen content insensitive high energy material. Journal of Hazardous Materials, 170(1), 306–313. Retrieved from [Link]

-

Devaraj, N. K., Thurber, G. M., Keliher, E. J., Marinelli, B., & Weissleder, R. (2010). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. Bioconjugate Chemistry, 21(7), 1229–1235. Retrieved from [Link]

-

Yao, Q., Lin, F., & Chen, P. R. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Molecules, 25(23), 5678. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-(4-Methoxyphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetrazine-3-thiol. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic methods for 3,6-substituted-1,2,4,5-tetrazine. Retrieved from [Link]

- Google Patents. (n.d.). WO2014065860A1 - Functionalized 1,2,4,5-tetrazine compounds for use in bioorthogonal coupling reactions.

-

Royal Society of Chemistry. (2014). 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications. Retrieved from [Link]

Sources

- 1. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. WO2014065860A1 - Functionalized 1,2,4,5-tetrazine compounds for use in bioorthogonal coupling reactions - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

difference between electron-rich and electron-deficient tetrazines

An In-Depth Technical Guide to the Core Differences Between Electron-Rich and Electron-Deficient Tetrazines

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern chemical biology and drug development, few molecular scaffolds have offered the versatility and transformative potential of the 1,2,4,5-tetrazine. Its central role in the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction has revolutionized how we label, track, and activate molecules within complex biological systems.[1] However, the true power of tetrazine chemistry lies in its remarkable tunability. The ability to modulate the electronic character of the tetrazine ring—by appending either electron-withdrawing or electron-donating substituents—allows for precise control over reaction kinetics, stability, and fluorogenic properties.

This guide is designed for researchers, medicinal chemists, and drug development professionals who seek to move beyond a superficial understanding of tetrazine ligation. We will dissect the fundamental principles that differentiate electron-deficient from electron-rich tetrazines, not merely by listing their properties, but by exploring the causality behind their behavior. Understanding this dichotomy is paramount to designing successful bioconjugation strategies, developing next-generation antibody-drug conjugates (ADCs), and engineering sophisticated "click-to-release" prodrug systems.[2][3][4]

The Heart of the Matter: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The utility of tetrazines in bioorthogonal chemistry is almost exclusively derived from their participation as electron-poor dienes in the IEDDA reaction.[5] In this cycloaddition, the tetrazine reacts with an electron-rich "dienophile," typically a strained alkene like a trans-cyclooctene (TCO) or norbornene.[6][7] The reaction is exceptionally fast and selective, proceeding readily in aqueous, biological environments without the need for catalysts.[5]

The mechanism involves two key steps:

-

A [4+2] cycloaddition between the tetrazine and the dienophile to form a highly strained bicyclic intermediate.

-

A subsequent retro-Diels-Alder reaction that irreversibly eliminates dinitrogen gas (N₂), forming a stable pyridazine product.[8]

The speed of this reaction is governed by Frontier Molecular Orbital (FMO) theory. Specifically, the rate is inversely proportional to the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine.[8][9] The core principle of tuning tetrazine reactivity, therefore, is to manipulate the energy level of its LUMO.

Caption: General mechanism of the tetrazine-mediated IEDDA reaction.

Electron-Deficient Tetrazines: The Need for Speed

An electron-deficient tetrazine is one that bears one or more electron-withdrawing groups (EWGs) at the 3- and/or 6-positions of the ring. These groups serve to lower the energy of the tetrazine's LUMO, thereby narrowing the HOMO-LUMO gap with a dienophile and dramatically accelerating the IEDDA reaction.[8][10]

Defining Characteristics

-

Substituents: Common EWGs include pyridyl, pyrimidinyl, carboxylates, and halogens (e.g., fluorine).[2][11][12] Symmetrically substituted tetrazines like 3,6-di-(2-pyridyl)-s-tetrazine are classic examples.[5]

-

Reactivity: These are the most reactive dienes for IEDDA chemistry. Second-order rate constants can reach exceptional values, often in the range of 10³ to 10⁶ M⁻¹s⁻¹, which is essential for applications at low biological concentrations.[5][11] This high reactivity enables efficient labeling in living systems where reactant concentrations are vanishingly small.[9][13]

-

Stability: The primary drawback of high reactivity is often compromised stability. The electron-deficient nature that makes these tetrazines such potent dienes also renders them more susceptible to degradation in aqueous or nucleophilic environments, such as through reduction by endogenous thiols.[10][14] This represents a critical "reactivity/stability trade-off" that must be considered in experimental design.[15][16]

-

Spectroscopic Properties: Electron-deficient tetrazines are typically deep red or purple and have a characteristic n-π* transition in the visible spectrum (around 520-540 nm).[17] The disappearance of this color provides a convenient method for monitoring the reaction progress.[18]

Causality in Application: When to Choose Electron-Deficient Tetrazines

The choice of a highly reactive, electron-deficient tetrazine is dictated by experimental conditions where reaction speed is paramount.

-

Live-Cell and In Vivo Imaging: When labeling targets at low abundance or tracking rapid biological processes, a fast reaction is necessary to achieve a sufficient signal-to-noise ratio before the probe is cleared or degrades.[13][19]

-

Pretargeted Theranostics: In this strategy, a biomolecule (e.g., an antibody) is first administered and allowed to accumulate at a target site (e.g., a tumor). A second, small-molecule tetrazine carrying a payload (e.g., a radionuclide or drug) is then administered. The extremely fast kinetics of an electron-deficient tetrazine ensures that it "clicks" with its target-bound dienophile before being cleared from circulation, maximizing target accumulation and minimizing off-target effects.[9][19][20]

-

Click-to-Release Prodrugs: The rapid and irreversible nature of the reaction is ideal for triggering the release of a therapeutic agent at a specific location.[4][21]

Caption: FMO diagram illustrating the smaller HOMO-LUMO energy gap in electron-deficient tetrazines, leading to faster reactions.

Electron-Rich Tetrazines: The Virtue of Stability

An electron-rich tetrazine is characterized by the presence of electron-donating groups (EDGs) at the 3- and/or 6-positions. These substituents increase the electron density of the tetrazine ring, which raises the energy of its LUMO.[12][22] This widening of the HOMO-LUMO gap with a dienophile results in a slower IEDDA reaction.

Defining Characteristics

-

Substituents: Typical EDGs include alkyl groups (e.g., methyl), amino groups, and alkoxy groups.[12][14][22]

-

Reactivity: Reaction rates are significantly slower compared to their electron-deficient counterparts.[12] This is a direct consequence of the larger HOMO-LUMO energy gap.

-

Stability: The key advantage of electron-rich tetrazines is their enhanced stability, particularly in aqueous and biological media.[12][14] They are less prone to degradation by nucleophiles or reducing agents, giving them a longer half-life under physiological conditions.

-

Spectroscopic Properties: The n-π* transition is still present but may be slightly shifted. The correlation between the substituent's electron-donating character and the absorption maxima has been well-documented.[23][24]

Causality in Application: When to Choose Electron-Rich Tetrazines

The decision to use a more stable, electron-rich tetrazine is made when the experimental timeline is longer and extreme reaction speed is not the primary concern.

-

Long-Term Labeling Studies: In experiments requiring long incubation times, the stability of the probe is more critical than its initial reaction rate to ensure that the labeling moiety remains intact.

-

Orthogonal Labeling: When used in combination with a highly reactive electron-deficient tetrazine, a slower, electron-rich tetrazine can enable sequential or differential labeling of two different targets.

-

Material Science and Surface Functionalization: In non-biological applications where the tetrazine may be exposed to various reagents or conditions over time, the enhanced stability is a significant asset.[2]

Comparative Analysis: A Quantitative Overview

To provide a clear, data-driven comparison, the following table summarizes the properties of representative electron-deficient and electron-rich tetrazines.

| Property | Electron-Deficient Tetrazine | Electron-Rich Tetrazine | Rationale & Causality |

| Example Substituent (R) | 2-Pyridyl | Methyl | Pyridyl is an EWG, pulling electron density from the ring. Methyl is an EDG, donating electron density. |

| LUMO Energy | Lower | Higher | EWGs stabilize the LUMO, lowering its energy. EDGs destabilize the LUMO, raising its energy.[8] |

| k₂ with TCO (M⁻¹s⁻¹) | ~2,000 - 30,000+ | ~1 - 300 | The smaller HOMO-LUMO energy gap leads to exponentially faster reaction kinetics.[5][11] |

| Stability in PBS | Lower (minutes to hours) | Higher (hours to days) | The less electron-deficient ring is less susceptible to nucleophilic attack or reduction.[12][14] |

| Primary Application | In vivo imaging, pretargeting | Long-term labeling, applications where stability is paramount | The choice is a trade-off between the need for rapid kinetics and long-term probe integrity.[10][25] |

Experimental Protocols: A Practical Guide

Trustworthiness in science is built on reproducible methodology. The following protocols provide a self-validating framework for the synthesis and application of tetrazines.

Protocol: Synthesis of an Asymmetric, Electron-Deficient Tetrazine (3-methyl-6-(2-pyridyl)-1,2,4,5-tetrazine)

This protocol outlines a metal-catalyzed approach, which is often more versatile than traditional Pinner reactions for creating asymmetric tetrazines.[26]

Objective: To synthesize a tetrazine with both a weak EDG (methyl) and a strong EWG (pyridyl) to achieve a balance of reactivity and stability.

Methodology:

-

Formamidine Synthesis: In a round-bottom flask under an inert atmosphere (N₂), dissolve 2-cyanopyridine (1.0 eq) in anhydrous methanol. Cool to 0°C and bubble with anhydrous HCl gas until saturation. Seal the flask and stir at room temperature for 24 hours to form the imidate hydrochloride. Evaporate the solvent, re-dissolve the residue in methanol, and add ammonium chloride (1.5 eq). Stir for 48 hours. The resulting pyridyl formamidine hydrochloride can be isolated by filtration.

-

Hydrazone Formation: Dissolve the pyridyl formamidine hydrochloride (1.0 eq) and acetonitrile (10 eq, serves as the source for the methyl group) in ethanol. Add hydrazine hydrate (3.0 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. The intermediate hydrazone will precipitate and can be collected.

-

Oxidative Aromatization: Suspend the hydrazone intermediate in glacial acetic acid. Add sodium nitrite (NaNO₂) (3.0 eq) portion-wise at 0°C. A color change to deep pink/red and gas evolution (N₂) will be observed. Stir for 1 hour at 0°C and then 2 hours at room temperature.

-

Purification: Quench the reaction by pouring it into ice-water and neutralize with a saturated NaHCO₃ solution. Extract the product with dichloromethane (DCM). Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pink, crystalline tetrazine product.

Protocol: IEDDA Bioconjugation and Kinetic Monitoring

Objective: To conjugate a tetrazine to a dienophile-modified protein and monitor the reaction kinetics via UV-Vis spectroscopy.

Methodology:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of the synthesized tetrazine in DMSO.

-

Prepare a 100 µM solution of a TCO-modified protein (e.g., TCO-BSA) in phosphate-buffered saline (PBS), pH 7.4.

-

-

Spectroscopic Monitoring Setup:

-

Using a UV-Vis spectrophotometer, blank the instrument with PBS, pH 7.4.

-

In a quartz cuvette, add the TCO-protein solution.

-

-

Reaction Initiation and Data Acquisition:

-

Initiate the reaction by adding a small volume of the tetrazine stock solution to the cuvette to achieve a final concentration of ~10-20 µM. Mix rapidly.

-

Immediately begin acquiring absorbance data over time, focusing on the disappearance of the tetrazine's visible absorbance peak (~520 nm). Collect data every 1-5 seconds for fast reactions or every minute for slower ones.

-

-

Data Analysis:

-

Plot the absorbance at ~520 nm versus time.

-

Fit the resulting decay curve to a pseudo-first-order kinetic model (since the TCO-protein is in excess) to determine the observed rate constant (k_obs).

-

The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [TCO-protein].

-

Caption: Workflow for kinetic analysis of a tetrazine-TCO ligation.

Conclusion and Future Outlook

The distinction between electron-rich and electron-deficient tetrazines is not a mere academic curiosity; it is the central principle that enables the rational design of bioorthogonal tools for specific, demanding applications. Electron-deficient tetrazines provide the extreme speed needed for challenging in vivo experiments, while electron-rich variants offer the stability required for long-term studies.

Future research continues to address the inherent reactivity-stability trade-off. Novel scaffolds, such as those that leverage intramolecular strain or unique electronic effects, are being developed to create tetrazines that are both highly reactive and physiologically stable.[15][25] As our ability to fine-tune these remarkable molecules grows, so too will their impact on targeted drug delivery, advanced molecular imaging, and our fundamental understanding of biology.

References

-

Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations. (2025). Wiley-VCH GmbH. Retrieved from [Link]

-

Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations | Request PDF. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Electrochemical Behavior of Electron-Rich s-Tetrazine and Triazolo-tetrazine Nitrate Esters. (2016). PubMed. Retrieved from [Link]

-

The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Electron deficient dihydrotetrazines: synthesis, redox properties and applications in biochemical systems. (n.d.). University of Delaware. Retrieved from [Link]

-

Clip to Click: Controlling Inverse Electron-Demand Diels–Alder Reactions with Macrocyclic Tetrazines. (2022). ACS Publications. Retrieved from [Link]

-

Constructing new bioorthogonal reagents and reactions. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis of new substituted tetrazines: electrochemical and spectroscopic properties. (2004). RSC Publishing. Retrieved from [Link]

-

Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. (2021). Frontiers. Retrieved from [Link]

-

Recent Advances and Applications in 1,2,4,5-Tetrazine Chemistry. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of new substituted tetrazines: electrochemical and spectroscopic properties. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. (2020). MDPI. Retrieved from [Link]

-

Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. (n.d.). PMC - NIH. Retrieved from [Link]

-

Tetrazine bioorthogonal chemistry derived in vivo imaging. (n.d.). Frontiers. Retrieved from [Link]

-

Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. (2021). MDPI. Retrieved from [Link]

-

s-Tetrazines as Building Blocks for New Functional Molecules and Molecular Materials. (2010). ACS Publications. Retrieved from [Link]

-

Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. (n.d.). PMC - NIH. Retrieved from [Link]

-

Tetrazines with hindered or electron withdrawing substituents: Synthesis, electrochemical and fluorescence properties | Request PDF. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of tetrazine-tetracyanobutadienes and their transformation into pyridazines via inverse-electron demand Diels–Alder cycloaddition (IEDDA). (2023). RSC Publishing. Retrieved from [Link]

-

Derivatization based on tetrazine scaffolds: synthesis of tetrazine derivatives and their biomedical applications. (2021). RSC Publishing. Retrieved from [Link]

-

Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. (2024). ACS Publications. Retrieved from [Link]

-

Recent Developments in Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. (2023). Hilaris Publisher. Retrieved from [Link]

-

Uncovering the key role of distortion in tetrazine ligations guides the design of bioorthogonal tools that defy the reactivity/stability tradeoff. (n.d.). ChemRxiv. Retrieved from [Link]

-

Bioorthogonal chemistry. (n.d.). Wikipedia. Retrieved from [Link]

-

Solid-Phase Synthesis of s-Tetrazines. (2023). ACS Publications. Retrieved from [Link]

-

The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. (2022). PMC - NIH. Retrieved from [Link]

-

Coordination-Mediated Bioconjugation. (n.d.). Radboud Repository. Retrieved from [Link]

-

Synthesis and reaction of six membered heterocycle-Tetrazine. (n.d.). Slideshare. Retrieved from [Link]

-

Bioorthogonal Chemistry and Its Applications. (2021). ACS Publications. Retrieved from [Link]

-

Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. (2018). ACS Publications. Retrieved from [Link]

-

The Emerging Role of Tetrazines in Drug-Activation Chemistries. (n.d.). ResearchGate. Retrieved from [Link]

-

Inverse electron demand Diels–Alder reactions in chemical biology. (2017). RSC Publishing. Retrieved from [Link]

-

Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity. (n.d.). PMC - NIH. Retrieved from [Link]

-

The Emerging Role of Tetrazines in Drug-Activation Chemistries. (2019). PubMed. Retrieved from [Link]

-

Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. (2022). MDPI. Retrieved from [Link]

-

Uncovering the Key Role of Distortion in Tetrazine Ligations Guides the Design of Bioorthogonal Tools that Defy the Reactivity. (n.d.). ChemRxiv. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. The Emerging Role of Tetrazines in Drug-Activation Chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]

- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. broadpharm.com [broadpharm.com]

- 19. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Electrochemical Behavior of Electron-Rich s-Tetrazine and Triazolo-tetrazine Nitrate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of new substituted tetrazines: electrochemical and spectroscopic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Synthesis of new substituted tetrazines: electrochemical and spectroscopic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. mdpi.com [mdpi.com]

3,6-disubstituted 1,2,4,5-tetrazine chemical stability

An In-Depth Technical Guide to the Chemical Stability of 3,6-Disubstituted 1,2,4,5-Tetrazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4,5-tetrazines, often referred to as s-tetrazines, are a class of aromatic heterocyclic compounds that have garnered significant attention for their utility in various scientific fields, including bioorthogonal chemistry, materials science, and as energetic materials.[1][2][3] Their unique reactivity in inverse electron-demand Diels-Alder (iEDDA) reactions makes them invaluable tools for bioconjugation, enabling the precise labeling of biomolecules in complex biological systems.[4][5][] However, the successful application of tetrazines is critically dependent on their chemical stability. This guide provides a comprehensive technical overview of the factors governing the stability of 3,6-disubstituted 1,2,4,5-tetrazines, offering insights into their degradation pathways and strategies for designing robust tetrazine-based reagents.

Introduction: The Significance of Tetrazine Stability in Modern Chemistry

The 1,2,4,5-tetrazine core is an electron-deficient aromatic system, a characteristic that drives its rapid reactivity with electron-rich dienophiles, such as strained alkenes and alkynes.[1][7] This "click" chemistry has revolutionized the study of biological processes by allowing for the selective modification of proteins, nucleic acids, and other biomolecules in their native environments.[4][8] The utility of these reactions, however, is often dictated by a delicate balance between reactivity and stability.[9] A highly reactive tetrazine may also be prone to degradation under physiological conditions, limiting its utility in applications requiring long incubation times.[10][11] Conversely, a highly stable tetrazine might exhibit sluggish reaction kinetics, rendering it unsuitable for time-sensitive experiments or applications involving low concentrations of reactants.[12] Understanding and controlling the chemical stability of 3,6-disubstituted 1,2,4,5-tetrazines is therefore paramount for the rational design of effective molecular probes and functional materials.

The Chemical Landscape of Tetrazine Stability: Key Influencing Factors

The stability of the 1,2,4,5-tetrazine ring is profoundly influenced by the nature of the substituents at the 3 and 6 positions. These substituents modulate the electronic and steric properties of the tetrazine core, thereby dictating its susceptibility to degradation.

Electronic Effects of Substituents

The electronic nature of the substituents is a primary determinant of tetrazine stability. A general trend observed is that electron-donating groups (EDGs) enhance the stability of the tetrazine ring, while electron-withdrawing groups (EWGs) tend to decrease its stability.[8][10][11]

-

Electron-Donating Groups (EDGs): Alkyl and aryl groups with electron-donating properties increase the electron density of the tetrazine ring, making it less susceptible to nucleophilic attack. For instance, tetrazines substituted with methyl or phenyl groups generally exhibit greater stability in aqueous solutions compared to those with more electron-withdrawing substituents.[8][11]

-

Electron-Withdrawing Groups (EWGs): Conversely, substituents such as pyridyl, pyrimidyl, or those containing nitro groups decrease the electron density of the tetrazine ring, rendering it more electrophilic and thus more prone to degradation.[10][13] While EWGs can significantly enhance the rate of iEDDA reactions, this often comes at the cost of reduced stability.[9][14]

Steric Hindrance

While electronic effects are dominant, steric hindrance from bulky substituents can also contribute to the stability of tetrazines by physically shielding the ring from potential reactants or nucleophiles. However, the interplay between steric and electronic effects can be complex. For example, bulky substituents can also lead to distortion of the tetrazine ring, which can in some cases increase reactivity without compromising stability.[15][16]

Aqueous Stability and pH

For many applications, particularly in biological systems, the stability of tetrazines in aqueous media is a critical parameter. The degradation of tetrazines in aqueous environments can be influenced by pH. Some tetrazines exhibit increased degradation in basic aqueous solutions.[10][11] This is likely due to an increased concentration of nucleophilic hydroxide ions that can attack the electron-deficient tetrazine ring.

Degradation Pathways of 3,6-Disubstituted 1,2,4,5-Tetrazines

The degradation of 1,2,4,5-tetrazines can proceed through several pathways, with the specific mechanism often dependent on the reaction conditions and the nature of the substituents.

Nucleophilic Attack

Due to the electron-deficient nature of the tetrazine ring, it is susceptible to nucleophilic attack. Common nucleophiles present in biological systems, such as thiols (e.g., from cysteine residues in proteins), can react with and degrade tetrazines.[17] The carbon atoms of the tetrazine ring are potential sites for nucleophilic attack.[17] The susceptibility to nucleophilic attack is exacerbated by the presence of electron-withdrawing substituents.[11][13]

Reduction

The tetrazine ring can be reduced to its dihydro- or tetrahydro-tetrazine counterparts. This reduction leads to a loss of the characteristic pink/red color of the tetrazine and its ability to participate in iEDDA reactions.[18]

Thermal and Photochemical Decomposition

Some tetrazine derivatives can undergo thermal or photochemical decomposition. The thermal stability of tetrazines is an important consideration in materials science applications, where they may be subjected to high temperatures.[2][19] Photochemical decomposition can be initiated by exposure to light, leading to the cleavage of the tetrazine ring.[20]

Experimental Assessment of Tetrazine Stability

A systematic evaluation of tetrazine stability is crucial for selecting the appropriate derivative for a given application. Several analytical techniques are commonly employed for this purpose.

UV-Visible Spectrophotometry

1,2,4,5-tetrazines possess a characteristic visible absorbance, typically in the range of 515-540 nm, which is responsible for their intense color.[8][10][11] The degradation of the tetrazine can be conveniently monitored by measuring the decrease in this absorbance over time. This method is straightforward and allows for high-throughput screening of tetrazine stability under various conditions.

Protocol 1: Assessing Tetrazine Stability using UV-Visible Spectrophotometry

-

Preparation of Tetrazine Stock Solution: Prepare a concentrated stock solution of the 3,6-disubstituted 1,2,4,5-tetrazine in a suitable organic solvent (e.g., DMSO).

-

Preparation of Incubation Buffer: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) to mimic physiological conditions.

-

Initiation of the Stability Assay: Dilute the tetrazine stock solution into the pre-warmed incubation buffer (e.g., 37°C) to a final concentration that gives a sufficient absorbance reading (typically in the range of 0.5-1.0).

-

Monitoring Absorbance: Immediately measure the initial absorbance of the solution at the λmax of the tetrazine. Continue to monitor the absorbance at regular time intervals over the desired experimental period.

-

Data Analysis: Plot the percentage of remaining tetrazine (calculated from the absorbance values) as a function of time. The half-life (t₁/₂) of the tetrazine can be determined from this plot.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the degradation of tetrazines with high sensitivity and specificity. It allows for the separation and quantification of the parent tetrazine from its degradation products.

Protocol 2: HPLC-Based Stability Assay

-

Sample Preparation: Prepare samples of the tetrazine in the desired medium (e.g., cell culture media, serum) at a specific concentration.

-

Incubation: Incubate the samples at the desired temperature (e.g., 37°C). At various time points, take aliquots of the sample.

-

Sample Quenching: Quench any ongoing reactions by adding a suitable solvent (e.g., acetonitrile) and/or by freezing the sample.

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC using a suitable column and mobile phase. Monitor the elution of the tetrazine and any degradation products using a UV-Vis detector set at the λmax of the tetrazine.

-

Quantification: Determine the concentration of the remaining tetrazine at each time point by integrating the area of the corresponding peak and comparing it to a standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the degradation products of tetrazines, helping to elucidate the degradation pathways.

Data Summary: A Comparative Look at Tetrazine Stability

The choice of substituents has a dramatic impact on the stability of 3,6-disubstituted 1,2,4,5-tetrazines. The following table summarizes the stability of several common tetrazine derivatives in aqueous media.

| Substituent (R1, R2) | Stability in PBS (pH 7.4, 37°C) | Key Observations | Reference(s) |

| H, H | Low | Prone to degradation. | [21] |

| CH₃, CH₃ | High | Electron-donating methyl groups enhance stability. | [8] |

| Phenyl, Phenyl | Moderate to High | Generally stable, but can be influenced by substituents on the phenyl ring. | [10][11] |

| Pyridyl, Pyridyl | Low | The electron-withdrawing nature of the pyridyl ring decreases stability. | [10][11][13] |

| Pyrimidyl, Phenyl | Low | The pyrimidyl group is strongly electron-withdrawing, leading to instability. | [10] |

| Hydroxyl-substituted Phenyl, Phenyl | High | Hydroxyl groups can act as electron-donating groups, improving stability. | [10][11] |

| Triazolyl, Benzoic Acid | High | The triazolyl group provides a good balance of high reactivity and stability. | [21][22] |

Note: Stability is a relative term and can be influenced by specific experimental conditions.

Visualizing the Reactivity-Stability Trade-off

The relationship between the electronic properties of the substituents and the resulting reactivity and stability of the tetrazine can be visualized as a trade-off.

Caption: The influence of substituent electronic properties on tetrazine stability and reactivity.

Experimental Workflow for Selecting a Stable Tetrazine

The selection of an appropriate tetrazine for a specific application requires a systematic approach that considers both stability and reactivity.

Caption: A workflow for the rational selection of a 3,6-disubstituted 1,2,4,5-tetrazine.

Conclusion: Designing for Stability

The chemical stability of 3,6-disubstituted 1,2,4,5-tetrazines is a critical parameter that dictates their utility in a wide range of applications. By understanding the interplay of electronic and steric effects of the substituents, researchers can rationally design and select tetrazine derivatives with the optimal balance of stability and reactivity for their specific needs. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation and selection of robust tetrazine-based tools for advancing research in chemistry, biology, and materials science.

References

-

Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and evaluation of a series of 1,2,4,5-tetrazines for bioorthogonal conjugation. Bioconjugate chemistry, 22(11), 2263–2270. [Link]

-

van der Meer, P., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry, 29(9), 3035-3043. [Link]

-